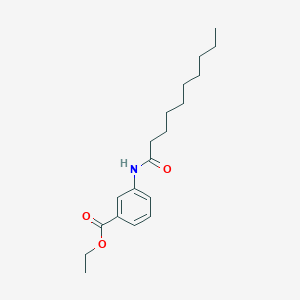

Ethyl 3-(decanoylamino)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H29NO3 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

ethyl 3-(decanoylamino)benzoate |

InChI |

InChI=1S/C19H29NO3/c1-3-5-6-7-8-9-10-14-18(21)20-17-13-11-12-16(15-17)19(22)23-4-2/h11-13,15H,3-10,14H2,1-2H3,(H,20,21) |

InChI Key |

RFRKIIMVFKYEHX-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC |

Canonical SMILES |

CCCCCCCCCC(=O)NC1=CC=CC(=C1)C(=O)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Ethyl 3 Decanoylamino Benzoate

Established Strategies for Benzoate (B1203000) Ester Synthesis

The creation of the ethyl benzoate scaffold is a fundamental step in the synthesis of the target molecule. This is typically achieved through well-known esterification reactions.

Fischer Esterification and its Variants for Ethyl Benzoate Formation

The most common method for synthesizing ethyl benzoate is the Fischer esterification. chemicalbook.comscribd.comscribd.com This acid-catalyzed reaction involves the condensation of benzoic acid and ethanol (B145695). chemicalbook.comyoutube.comyoutube.com Strong acids like sulfuric acid are typically employed as catalysts to protonate the carbonyl oxygen of benzoic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. youtube.comquora.com

The Fischer esterification is a reversible process. chemicalbook.com To drive the reaction towards the formation of the ester product, the equilibrium must be shifted. This is commonly achieved by using an excess of one of the reactants, usually the less expensive ethanol, or by removing the water formed during the reaction. chemicalbook.com A Dean-Stark apparatus can be utilized for the azeotropic removal of water. chemicalbook.com

Innovations in this classic method include the use of alternative catalysts and reaction conditions. For instance, expandable graphite (B72142) preprocessed with sulfuric acid has been used as a catalyst under microwave heating to achieve high yields of ethyl benzoate. cibtech.org Modified clay has also been employed as a solid acid catalyst, offering the advantage of easier separation and reducing waste from neutralization steps. google.com

Alternative Esterification Approaches

While Fischer esterification is prevalent, other methods can also be employed for the synthesis of ethyl benzoate and other aromatic esters. One such alternative involves the reaction of an acid chloride with an alcohol. chemistrysteps.com In this case, benzoyl chloride would be reacted with ethanol in the presence of a base. This method is often suitable for substrates that are sensitive to the acidic conditions of Fischer esterification. chemistrysteps.com

Another strategy is the Williamson ether synthesis-like reaction where a carboxylate salt, such as sodium benzoate, reacts with an alkyl halide like ethyl bromide or iodide. quora.com Additionally, transesterification, the process of exchanging the alcohol group of an ester with another alcohol, can be used. asianpubs.org This can be catalyzed by either acids or bases. asianpubs.org Biotechnological approaches using enzymes like lipases are also gaining traction for ester synthesis due to their high selectivity and mild reaction conditions. nih.gov

N-Acylation Techniques for Introducing the Decanoylamino Moiety

Once the ethyl 3-aminobenzoate (B8586502) intermediate is obtained, the next critical step is the introduction of the decanoyl group to the amino functionality. This is achieved through N-acylation, a type of amide bond formation.

Amide Bond Formation via Carboxylic Acid Activation

A common and versatile method for forming amide bonds involves the activation of a carboxylic acid, in this case, decanoic acid. nih.govhepatochem.com This activation is necessary to make the carboxylic acid more reactive towards the amine. A variety of coupling reagents can be used for this purpose. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used, often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. nih.govhepatochem.com The use of EDC and HOBt with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) has been shown to be effective for the amidation of even electron-deficient amines. nih.gov

Other activating agents include phosphonium (B103445) and aminium salts, which can offer advantages in terms of reaction times and reducing racemization, particularly in peptide synthesis. hepatochem.com The choice of the specific reagent and conditions often depends on the nature of the amine and the carboxylic acid.

Chemo- and Regioselective Acylation of Amines

In molecules containing multiple nucleophilic functional groups, such as amino alcohols or aminophenols, achieving selective acylation of the amine group is crucial. nih.govsemanticscholar.org The inherent difference in nucleophilicity between amines and alcohols or phenols often allows for chemoselective N-acylation. Amines are generally more nucleophilic than alcohols.

Several methods have been developed to achieve chemoselective N-acylation in the presence of hydroxyl groups. One approach is to perform the acylation under acidic conditions where the more basic amino group is protonated, rendering it less nucleophilic. nih.gov Conversely, under neutral or basic conditions, the more nucleophilic amine will preferentially react with the acylating agent. semanticscholar.orgresearchgate.net For instance, the acylation of amines with anhydrides can be carried out efficiently in an aqueous medium with sodium bicarbonate, with high chemoselectivity for the amino group over phenolic hydroxyls. semanticscholar.org

Catalytic N-Acylation Methods

In recent years, the development of catalytic methods for N-acylation has been a significant area of research, driven by the desire for more atom-economical and environmentally friendly processes. rsc.orgscispace.com These methods aim to avoid the use of stoichiometric activating agents that generate significant waste.

Various catalysts have been explored for the direct amidation of carboxylic acids with amines. Boronic acids have shown promise as catalysts in these reactions. scispace.com Another approach involves the catalytic acylation of amines using esters as the acyl source. researchgate.netrsc.org For example, acetic acid has been reported as a simple and inexpensive catalyst for the N-acetylation of amines using ethyl acetate (B1210297) as the acylating agent. researchgate.netrsc.org While this specific example uses an acetate, the principle could potentially be extended to other esters, including decanoates, under appropriate conditions. Metal catalysts, such as those based on zirconium or iron, have also been investigated for amide formation from various starting materials. rsc.org

Comprehensive Synthetic Route Development for Ethyl 3-(decanoylamino)benzoate

The synthesis of this compound, an N-acyl benzoate ester, is centered around the formation of an amide bond between an aminobenzoate moiety and a decanoyl group. The development of a comprehensive synthetic strategy involves designing efficient and scalable pathways, fine-tuning reaction parameters to maximize yield and purity, and establishing effective purification protocols.

Design of Efficient and Scalable Synthetic Pathways

The most direct and widely applicable method for synthesizing this compound is through the N-acylation of ethyl 3-aminobenzoate. This transformation can be achieved using several acylating agents, with the choice often depending on factors like reactivity, cost, and scalability.

A primary pathway involves the reaction of ethyl 3-aminobenzoate with decanoyl chloride . This is a classic Schotten-Baumann reaction, typically performed in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. The reaction is generally rapid and high-yielding.

An alternative, often milder, approach utilizes decanoic anhydride (B1165640) as the acylating agent. scielo.org.mx While anhydrides are less reactive than acid chlorides, this method avoids the generation of corrosive HCl. The reaction can be conducted by refluxing the reactants, sometimes with the addition of a catalytic amount of acid. scielo.org.mx

A third route involves a two-step process starting from 3-aminobenzoic acid . First, the amino group is acylated with decanoyl chloride or anhydride to form 3-(decanoylamino)benzoic acid . Subsequently, this intermediate undergoes Fischer-Speier esterification with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid, to yield the final product, this compound. chemicalbook.com While longer, this route can be advantageous if the starting aminobenzoic acid is more readily available or cost-effective than its ethyl ester counterpart.

For large-scale industrial production, efficiency and simplicity are paramount. A scalable process would favor a one-pot synthesis, such as the direct acylation of ethyl 3-aminobenzoate. The use of readily available, inexpensive reagents and solvents, coupled with straightforward work-up procedures, is crucial for developing an economically viable synthetic pathway. researchgate.netgoogle.com

Table 1: Comparison of Synthetic Pathways to this compound

| Pathway | Starting Materials | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| 1: Acyl Chloride | Ethyl 3-aminobenzoate, Decanoyl chloride | Pyridine or Triethylamine | High reactivity, fast, generally high yield. | Generates corrosive HCl, requires base. |

| 2: Anhydride | Ethyl 3-aminobenzoate, Decanoic anhydride | (Optional) Acetic acid catalyst | Milder conditions, no HCl byproduct. scielo.org.mx | Slower reaction, may require heating. scielo.org.mx |

| 3: Two-Step | 3-Aminobenzoic acid, Decanoyl chloride, Ethanol | Acid catalyst (e.g., H₂SO₄) | Useful if starting acid is preferred. | Longer process (two distinct steps). |

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound is critical for maximizing efficiency and product output. This involves the systematic investigation of several reaction parameters, including catalysts, solvent systems, temperature, reaction duration, and reactant stoichiometry.

Catalyst: In the esterification of 3-(decanoylamino)benzoic acid, the choice and amount of acid catalyst are crucial. While concentrated sulfuric acid is traditional, solid acid catalysts or milder options like expandable graphite have been explored for other esterifications to simplify removal and improve environmental profiles. chemicalbook.comcibtech.org For N-acylation reactions, catalysts are not always necessary but can be employed to enhance reaction rates, especially with less reactive acylating agents. researchgate.net

Solvent: The choice of solvent can significantly influence reaction kinetics and yield. For N-acylation, aprotic solvents like dichloromethane (B109758) (DCM), chloroform, or dimethylformamide (DMF) are common. In a study on a similar synthesis, methanol (B129727) was found to be an economical and efficient solvent. haui.edu.vn

Temperature: Reaction temperature directly affects the rate of reaction. N-acylation with decanoyl chloride can often proceed at room temperature, while reactions with the less reactive anhydride may require heating or reflux to achieve a reasonable rate. scielo.org.mx Esterification reactions are typically heated to reflux to drive the equilibrium towards the product. chemicalbook.com Microwave-assisted heating has also been shown to be an effective method for accelerating esterification, significantly reducing reaction times from hours to minutes. cibtech.org

Molar Ratio of Reactants: The stoichiometry of the reactants can be adjusted to drive the reaction to completion. In esterification, using an excess of the alcohol (ethanol) can shift the equilibrium to favor ester formation. chemicalbook.comdergipark.org.tr Similarly, in acylation, a slight excess of the acylating agent may be used to ensure full conversion of the aminobenzoate. A study on the synthesis of ethyl 3-aminocrotonate found that a 3:1 molar ratio of the amine source to the ester was optimal. haui.edu.vn

Reaction Time: The duration of the reaction should be sufficient to ensure maximum conversion. Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). haui.edu.vnresearchgate.net

A study on the synthesis of ethyl benzoate using expandable graphite as a catalyst under microwave irradiation found optimal conditions to be a 1.0:5.0 molar ratio of benzoic acid to ethanol, a reaction temperature of 85°C, and a microwave power of 135 W, achieving a yield of 80.1% in 1.5 hours. cibtech.org While specific to that system, these parameters illustrate the variables that must be fine-tuned for the synthesis of this compound.

Purification Strategies for N-Acyl Benzoate Esters

Achieving high purity of the final product is essential, particularly for applications in research and development. Several strategies are employed for the purification of N-acyl benzoate esters like this compound.

Aqueous Work-up and Extraction: The initial purification step typically involves an aqueous work-up to remove water-soluble impurities, unreacted starting materials, and catalysts. The crude reaction mixture is often diluted with an organic solvent (like ethyl acetate) and washed sequentially with a dilute acid (to remove any unreacted amine), a dilute base (like sodium bicarbonate solution, to remove unreacted carboxylic acid or acid chloride), and brine. sciencemadness.orgscribd.com

Recrystallization: This is a highly effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is soluble, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent. A common solvent system for similar N-acyl compounds is a mixture of ethyl acetate and n-hexane. mdpi.com

Column Chromatography: For more challenging separations or to achieve very high purity, silica (B1680970) gel column chromatography is the method of choice. The crude product is loaded onto a column of silica gel and eluted with a solvent system of appropriate polarity. A non-polar/polar solvent gradient, such as hexane-ethyl acetate, is commonly used to separate the desired ester from byproducts and starting materials. scielo.org.mx

Caustic Treatment and Filtration: In industrial-scale processes, crude benzoate esters can be purified by treatment with a caustic solution at elevated temperatures (50-100°C) to neutralize acidic impurities, followed by filtration and washing steps to remove catalysts and other solid impurities. google.com

The choice of purification strategy depends on the scale of the synthesis and the required purity level of the final product.

Chemical Derivatization for Structural Analogue Generation

The generation of structural analogues of this compound is a key strategy for exploring structure-activity relationships (SAR) in various chemical and biological contexts. This involves systematically modifying different parts of the molecule, namely the decanoyl chain and the benzene (B151609) ring.

Modifications on the Decanoyl Chain (e.g., Chain Length, Saturation)

The lipophilicity and steric profile of the molecule can be systematically altered by modifying the N-acyl chain. This is readily achieved by employing different acylating agents in the synthetic pathways described previously.

Varying Chain Length: Analogues can be synthesized by replacing decanoyl chloride (C10) with other fatty acid chlorides of varying lengths. For instance, using acetyl chloride (C2), hexanoyl chloride (C6), octanoyl chloride (C8), dodecanoyl chloride (C12, lauroyl chloride), or stearoyl chloride (C18) would yield a homologous series of N-acyl aminobenzoates. Studies on related N-acyl compounds have demonstrated the synthesis of series with acyl chains ranging from C6 to C16 to investigate the impact of chain length on biological activity. mdpi.com The kinetic properties of enzymes that metabolize such compounds can also be highly dependent on the acyl chain length. nih.gov

Introducing Unsaturation: The rigidity and conformation of the acyl chain can be modified by introducing double or triple bonds. This can be accomplished by using unsaturated acyl chlorides, such as oleoyl (B10858665) chloride (C18, one double bond) or linoleoyl chloride (C18, two double bonds).

Branching and Cyclization: Introducing branching (e.g., using 2-ethylhexanoyl chloride) or cyclic moieties (e.g., cyclohexanecarbonyl chloride) into the acyl chain can further probe the steric requirements of potential binding sites.

Table 2: Examples of Acylating Agents for Decanoyl Chain Modification

| Acylating Agent | Resulting Acyl Group | Chain Length | Key Feature |

|---|---|---|---|

| Acetyl chloride | Acetyl | C2 | Short, hydrophilic chain |

| Octanoyl chloride | Octanoyl | C8 | Medium-length alkyl chain |

| Decanoyl chloride | Decanoyl | C10 | Parent compound's chain |

| Dodecanoyl chloride | Dodecanoyl | C12 | Longer alkyl chain |

| Oleoyl chloride | Oleoyl | C18 | Unsaturated (monounsaturated) |

Substituent Variation on the Benzene Ring (e.g., Positional Isomers, Halogenation)

Modifying the electronic properties and substitution pattern of the aromatic ring provides another avenue for generating structural diversity. These changes are typically introduced by selecting a different aminobenzoate starting material.

Halogenation: Introducing halogen atoms (F, Cl, Br, I) onto the benzene ring can significantly alter the molecule's electronic nature, lipophilicity, and metabolic stability. This can be achieved by starting with a halogen-substituted ethyl aminobenzoate, for example, ethyl 3-amino-4-chlorobenzoate.

Electron-Donating and Electron-Withdrawing Groups: The electronic character of the ring can be further tuned by introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, or electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups. For instance, starting with ethyl 3-amino-4-methoxybenzoate would yield an analogue with an EDG, while using ethyl 3-amino-5-nitrobenzoate would introduce a strong EWG. acs.org The nitro group can also serve as a synthetic handle for further derivatization, as it can be readily reduced to an amino group.

Table 3: Examples of Substituted Starting Materials for Benzene Ring Modification

| Starting Material | Resulting Analogue Feature | Type of Modification |

|---|---|---|

| Ethyl 2-aminobenzoate | Ortho- positional isomer | Positional Isomerism |

| Ethyl 4-aminobenzoate | Para- positional isomer | Positional Isomerism |

| Ethyl 3-amino-4-chlorobenzoate | Chloro-substituted ring | Halogenation |

| Ethyl 3-amino-5-nitrobenzoate | Nitro-substituted ring | Introduction of EWG |

Alterations of the Ester Moiety

The ethyl ester functional group in this compound is a versatile handle for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as hydrolysis, transesterification, and amidation. These transformations enable the modulation of the compound's physicochemical properties, such as solubility and polarity, by replacing the ethyl group with other functionalities.

Hydrolysis to Carboxylic Acid

The ethyl ester of 3-(decanoylamino)benzoate can be readily hydrolyzed to its corresponding carboxylic acid, 3-(decanoylamino)benzoic acid. This reaction is typically carried out under basic or acidic conditions.

Alkaline hydrolysis is a common and efficient method for this transformation. libretexts.orgsserc.org.uk The reaction involves heating the ester in the presence of an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. sserc.org.uknih.gov The process, often referred to as saponification, proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group. The resulting carboxylate salt is then protonated in a subsequent acidic workup to yield the final carboxylic acid. libretexts.org

Alternatively, acid-catalyzed hydrolysis can be employed. libretexts.org This method typically involves refluxing the ester in an aqueous acidic solution, such as dilute sulfuric acid or hydrochloric acid. libretexts.orgresearchgate.net The reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water. researchgate.net The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. libretexts.org

A representative reaction for the alkaline hydrolysis of this compound is depicted below:

Reaction Scheme: Alkaline Hydrolysis of this compound

Step 1: Saponification

This compound + NaOH(aq) → Sodium 3-(decanoylamino)benzoate + Ethanol

Step 2: Acidification

Sodium 3-(decanoylamino)benzoate + HCl(aq) → 3-(Decanoylamino)benzoic acid + NaCl

| Reactant | Reagent | Solvent | Temperature | Product | Yield |

| This compound | 1. NaOH (2 M aq.) 2. HCl (conc.) | Water/Ethanol | Reflux | 3-(Decanoylamino)benzoic acid | High |

Transesterification to Other Esters

Transesterification is a process that converts one ester into another by exchanging the alkoxy group. libretexts.orgmdpi.com This reaction is valuable for modifying the ester moiety of this compound to produce a library of different esters, thereby altering properties like volatility and lipophilicity. The reaction can be catalyzed by either acids or bases. libretexts.orgmdpi.com

In acid-catalyzed transesterification, an acid such as sulfuric acid or p-toluenesulfonic acid is used to protonate the carbonyl group of the starting ester, increasing its reactivity towards another alcohol. libretexts.orgnih.gov The reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess, frequently serving as the solvent. libretexts.orgnih.gov

Base-catalyzed transesterification typically employs an alkoxide that corresponds to the alcohol being introduced. mdpi.com For instance, to convert an ethyl ester to a methyl ester, sodium methoxide (B1231860) in methanol would be used. mdpi.com The mechanism involves a nucleophilic attack of the alkoxide on the ester carbonyl. mdpi.com More recently, efficient and mild methods for transesterification have been developed using catalysts such as lithium hexamethyldisilazide (LiHMDS) under solvent-free conditions or vanadium pentoxide (V2O5). libretexts.orgresearchgate.net

Below is a table summarizing various transesterification reactions that could be applied to this compound, based on established methods for other benzoate esters.

| Starting Ester | Alcohol | Catalyst | Conditions | Product | Typical Yield |

| This compound | Methanol | H₂SO₄ (catalytic) | Reflux in excess methanol | Mthis compound | High |

| This compound | n-Butanol | LiHMDS | Room Temperature, Solvent-free | n-Butyl 3-(decanoylamino)benzoate | Good to Excellent researchgate.net |

| This compound | Isopropanol | NaO-iPr | Reflux in isopropanol | Isopropyl 3-(decanoylamino)benzoate | Moderate to Good |

| This compound | Benzyl alcohol | V₂O₅/Cu | High Temperature | Benzyl 3-(decanoylamino)benzoate | Good libretexts.org |

Amidation to N-Substituted Amides

The ester group of this compound can be converted into an amide functionality through a reaction with a primary or secondary amine. This direct amidation of esters is a powerful tool for creating new derivatives with potentially different biological activities and chemical properties.

Traditional methods for amide synthesis often involve the conversion of the carboxylic acid to a more reactive species like an acyl chloride. However, direct amidation of esters has gained prominence due to its atom economy. jyu.fi Base-promoted direct amidation is a common approach, where a strong base like potassium tert-butoxide (t-BuOK) is used to facilitate the reaction between the ester and the amine. jyu.fiCurrent time information in Bangalore, IN. The reaction is often carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). jyu.fi

Mechanochemical methods, such as ball milling, have also emerged as an environmentally friendly and efficient way to achieve direct amidation of esters with amines, often requiring only a catalytic amount of a base like potassium tert-butoxide. chemrxiv.org These solvent-free or low-solvent conditions can lead to high yields in short reaction times. chemrxiv.org A wide variety of amines, including primary and secondary aliphatic and aromatic amines, can be used in these reactions. jyu.fichemrxiv.org

The following table provides examples of amidation reactions that could be performed on this compound.

| Starting Ester | Amine | Reagent/Catalyst | Conditions | Product | Typical Yield |

| This compound | Morpholine | KOtBu | Ball Milling, 30 Hz, 1h | N-(3-(decanoylamino)benzoyl)morpholine | Excellent chemrxiv.org |

| This compound | Aniline | t-BuOK/DMSO | Room Temperature | N-phenyl-3-(decanoylamino)benzamide | High jyu.fi |

| This compound | Benzylamine | Nb₂O₅ | Solvent-free, Heat | N-benzyl-3-(decanoylamino)benzamide | Good to High researchgate.net |

| This compound | Diethylamine | THF/n-BuLi | Room Temperature | N,N-diethyl-3-(decanoylamino)benzamide | High jyu.fi |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms. Through a combination of one-dimensional and two-dimensional experiments, a complete and unambiguous assignment of the molecule's structure can be achieved.

Proton NMR (¹H NMR) spectroscopy provides data on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted ¹H NMR spectrum of Ethyl 3-(decanoylamino)benzoate in a solvent like deuterochloroform (CDCl₃) would exhibit characteristic signals corresponding to the ethyl ester, the aromatic ring, and the decanoyl amide chain.

The ethyl group is identified by a quartet signal for the methylene (B1212753) protons (-CH₂-) adjacent to the oxygen atom and a triplet for the terminal methyl protons (-CH₃). The aromatic protons on the benzoate (B1203000) ring appear as distinct multiplets in the downfield region, with their specific chemical shifts and splitting patterns dictated by their position relative to the ester and amide substituents. The decanoyl chain produces a series of signals, including a triplet for the methylene group adjacent to the amide carbonyl, a broad multiplet for the central methylene units, and a terminal methyl triplet. The amide proton (-NH-) typically appears as a broad singlet.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.50 | br s | 1H | -NH- |

| ~7.95 | t | 1H | Ar-H |

| ~7.78 | d | 1H | Ar-H |

| ~7.40 | t | 1H | Ar-H |

| ~7.25 | d | 1H | Ar-H |

| ~4.38 | q | 2H | -OCH₂CH₃ |

| ~2.42 | t | 2H | -COCH₂- |

| ~1.75 | m | 2H | -COCH₂CH₂- |

| ~1.40 | t | 3H | -OCH₂CH₃ |

| ~1.28 | m | 12H | -(CH₂)₆- |

Note: Data are predicted based on standard chemical shift values and analysis of structurally similar compounds. s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet, br=broad.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms and their respective types (e.g., carbonyl, aromatic, aliphatic).

In the predicted ¹³C NMR spectrum of this compound, two signals in the downfield region correspond to the ester and amide carbonyl carbons. The aromatic carbons of the benzoate ring would produce a set of signals in the 120-140 ppm range. The ethyl group carbons and the numerous carbons of the decanoyl chain would appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172.5 | Amide Carbonyl (-NHCO-) |

| ~166.2 | Ester Carbonyl (-COO-) |

| ~138.0 | Ar-C (C-NH) |

| ~131.0 | Ar-C (C-COO) |

| ~129.0 | Ar-CH |

| ~124.5 | Ar-CH |

| ~123.0 | Ar-CH |

| ~119.8 | Ar-CH |

| ~61.2 | -OCH₂CH₃ |

| ~38.5 | -COCH₂- |

| ~31.9 | -(CH₂)ₙ- |

| ~29.5 | -(CH₂)ₙ- |

| ~29.4 | -(CH₂)ₙ- |

| ~29.3 | -(CH₂)ₙ- |

| ~25.6 | -COCH₂CH₂- |

| ~22.7 | -CH₂CH₃ (decanoyl) |

| ~14.4 | -OCH₂CH₃ |

Note: Data are predicted based on standard chemical shift values and analysis of structurally similar compounds.

To unequivocally assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity within the ethyl group (correlation between the -CH₂- quartet and -CH₃ triplet) and to trace the sequence of methylene groups within the decanoyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon signal by linking it to its attached proton(s), for instance, matching the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It provides the key to connecting the different structural fragments. For this compound, HMBC would show correlations between the amide NH proton and the decanoyl carbonyl carbon, as well as with carbons on the aromatic ring, confirming the amide linkage. Similarly, it would show a correlation between the ethyl methylene protons and the ester carbonyl carbon, confirming the ester structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₁₉H₂₉NO₃), the calculated exact mass of the molecular ion [M]⁺ is approximately 319.2147 amu. An HRMS experiment that yields a mass value very close to this calculated value would serve as strong evidence for the compound's molecular formula.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₉H₂₉NO₃ |

| Calculated Exact Mass | 319.21474 |

| Ionization Mode | ESI+ or EI |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its constituent parts.

For this compound, key fragmentation pathways would include:

Loss of the ethoxy group: Cleavage of the ester group to lose an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in a prominent acylium ion.

Amide bond cleavage: Fragmentation at the amide bond can occur in two ways, leading to ions corresponding to the decanoyl portion or the 3-aminobenzoate (B8586502) portion of the molecule.

Alkyl chain fragmentation: The long decanoyl chain can undergo characteristic fragmentation, typically involving the successive loss of alkyl fragments.

Analysis of these fragmentation patterns provides definitive confirmation of the presence and connectivity of the ethyl ester, the substituted benzene (B151609) ring, and the decanoyl amide chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The spectrum is characterized by a series of absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule. The key functional groups are the secondary amide, the ethyl ester, the aromatic ring, and the long alkyl chain.

The IR spectrum of a secondary amide, such as the one in this compound, typically shows a single N-H stretching vibration in the region of 3370-3170 cm⁻¹ spectroscopyonline.com. This peak is of medium intensity and width spectroscopyonline.com. The carbonyl (C=O) stretching of the amide group, known as the Amide I band, is a very strong absorption that appears between 1680 and 1630 cm⁻¹ spectroscopyonline.comblogspot.comlibretexts.orgquimicaorganica.org. Another characteristic peak for secondary amides is the Amide II band, which results from a combination of N-H in-plane bending and C-N stretching, and is found between 1570 and 1515 cm⁻¹ spectroscopyonline.comspcmc.ac.in.

The ethyl ester group also contributes distinct signals. The ester carbonyl (C=O) stretch is typically found at a higher wavenumber than the amide carbonyl, generally in the 1750-1735 cm⁻¹ range for aliphatic esters spcmc.ac.in. Given the conjugation with the aromatic ring, this peak for this compound would be expected around 1730-1715 cm⁻¹ spcmc.ac.in. Additionally, the C-O stretching vibrations of the ester group produce strong, characteristic bands in the 1300-1000 cm⁻¹ region spcmc.ac.in.

Other significant absorptions include those from the aromatic ring and the decanoyl chain. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the decanoyl and ethyl groups are observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations typically result in peaks around 1600-1450 cm⁻¹.

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H Stretch | 3370 - 3170 | Medium |

| Aromatic | C-H Stretch | > 3000 | Medium-Weak |

| Alkyl (Decanoyl, Ethyl) | C-H Stretch | < 3000 | Strong |

| Ester | C=O Stretch | ~1730 - 1715 | Strong |

| Amide | C=O Stretch (Amide I) | 1680 - 1630 | Strong |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium-Variable |

| Amide | N-H Bend (Amide II) | 1570 - 1515 | Strong |

| Ester | C-O Stretch | 1300 - 1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophores. For this compound, the primary chromophore is the substituted benzene ring system. The amide and ester groups attached to the ring act as auxochromes, modifying the absorption characteristics of the benzene ring.

Aromatic amides exhibit characteristic UV absorption bands resulting from π → π* electronic transitions within the benzene ring and n → π* transitions associated with the carbonyl groups. The photolysis of aromatic amides has been studied using UV spectroscopy, which confirms their absorption in the UV range cdnsciencepub.com. The absorption maxima (λmax) are influenced by the conjugation between the aromatic ring, the amide linkage, and the ester group. For benzanilide, a related aromatic amide, the absorption maximum is observed at 265 nm cdnsciencepub.com. Aromatic poly(ether-amide)s also show absorption bands in the UV-visible region researchgate.net.

The UV-Vis spectrum of this compound is expected to show strong absorbance bands in the UV region, characteristic of the benzoyl moiety. The primary π → π* transition, analogous to the B-band of benzene, would be significantly red-shifted and intensified due to the substitution on the ring. A weaker n → π* transition from the carbonyl groups may also be observed. The expected absorption maxima for this compound would likely fall in the range of 250-300 nm.

| Chromophore | Transition | Expected λmax Range (nm) |

| Substituted Benzene Ring | π → π | 250 - 300 |

| Carbonyl (Amide, Ester) | n → π | > 300 (typically weak) |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed.

High-Performance Liquid Chromatography (HPLC) Method Development

Due to its relatively high molecular weight and lipophilic nature, resulting from the long decanoyl chain, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable method for the analysis of this compound. RP-HPLC is widely used for determining the lipophilicity of compounds and for purity analysis of N-acyl amino acids and related substances mdpi.comnih.govbohrium.comresearchgate.net.

A typical HPLC method would involve a C18 stationary phase, which is effective for separating lipophilic compounds chromatographyonline.com. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. Gradient elution is preferred to ensure good resolution of the main compound from any potential impurities, which might include starting materials or by-products with different polarities. Detection is typically achieved using a UV detector set at one of the compound's absorption maxima (e.g., ~254 nm or ~280 nm) as determined by UV-Vis spectroscopy.

A proposed set of HPLC parameters is outlined below.

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient (e.g., 50% B to 100% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm or 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Component Analysis

This compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC) without derivatization. However, GC, particularly when coupled with a headspace sampler (Headspace-GC), is the premier technique for the analysis of volatile organic impurities, such as residual solvents from the synthesis and purification process innoteg-instruments.comscharlab.comshimadzu.comnih.gov.

The synthesis of amides and esters often involves solvents like toluene, dimethylformamide (DMF), ethanol (B145695), and ethyl acetate (B1210297). Regulatory guidelines, such as those from the USP <467>, strictly limit the presence of these solvents in final products innoteg-instruments.comnih.gov. A Headspace-GC method with a Flame Ionization Detector (FID) offers high sensitivity for quantifying these residual solvents rsc.org. The sample is dissolved in a high-boiling solvent (e.g., DMSO), heated in a sealed vial to allow volatile solvents to partition into the headspace, and an aliquot of the gas phase is injected into the GC.

| Parameter | Condition |

| Technique | Headspace Gas Chromatography (HS-GC) |

| Column | e.g., DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm) |

| Carrier Gas | Helium or Hydrogen |

| Oven Program | Isothermal at 40°C for 5 min, then ramp to 240°C |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) at 260 °C |

| Headspace Vial Temp. | 80 °C |

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple chromatography with mass spectrometry, are powerful tools for the unequivocal identification and quantification of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing this compound. By coupling the HPLC separation with a mass spectrometer, one can obtain the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and structural information from its fragmentation pattern in MS/MS experiments. This technique is highly sensitive and specific, making it suitable for impurity profiling and quantitative analysis, even at trace levels mdpi.comnih.govnih.govfrontiersin.orgnih.gov. The analysis of various fatty acid amides and N-acyl amino acids has been successfully demonstrated using LC-MS mdpi.comnih.govfrontiersin.org.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying volatile impurities. While GC-FID is used for quantification, GC-MS provides mass spectra for each separated volatile compound, allowing for positive identification by comparison with spectral libraries (e.g., NIST). This is crucial for confirming the identity of any residual solvents or volatile by-products detected during purity testing whitman.edu.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this method can provide detailed information on its molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Computational Modeling and Structure Activity Relationship Sar Studies

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational tools used to predict the interaction between a small molecule (ligand), such as Ethyl 3-(decanoylamino)benzoate, and a macromolecular target, typically a protein or enzyme. These studies are fundamental in drug discovery for identifying potential biological targets and understanding mechanisms of action.

In the absence of specific studies on this compound, a general approach to ligand-target interaction prediction would involve identifying potential biological targets. Given the structural motifs of the molecule—an ethyl benzoate (B1203000) group and a decanoylamide chain—potential targets could include enzymes involved in lipid metabolism or signaling pathways where fatty acid amides play a role.

The process would involve:

Target Identification: Selecting a protein of interest based on biological rationale.

Binding Site Prediction: Identifying the most probable binding pocket on the target protein.

Docking Simulation: Using algorithms to place the ligand into the binding site in various orientations and conformations.

Scoring: Calculating the binding affinity for each pose to predict the most stable ligand-protein complex.

These predictions are crucial for hypothesizing the molecule's biological function and guiding experimental validation.

Conformational analysis of this compound would be a prerequisite for meaningful docking studies. The molecule possesses significant conformational flexibility due to its rotatable bonds in the decanoyl chain and the ethyl ester group. Understanding the low-energy conformations is essential for predicting how it might adapt its shape to fit into a protein's binding site.

Should a stable binding pose be predicted through docking, molecular dynamics simulations could further elucidate the binding mode. These simulations would model the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of the interaction and the key intermolecular forces involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations provide a detailed understanding of a molecule's electronic structure, which is a key determinant of its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital that is capable of accepting an electron. A low LUMO energy indicates that the molecule is a good electron acceptor. For this compound, the LUMO would likely be distributed over the aromatic ring and the carbonyl groups, suggesting these as potential sites for nucleophilic attack. While specific calculations for this molecule are not readily available, related compounds are subjects of such analyses in research.

A hypothetical data table for FMO analysis is presented below. The values are illustrative and would need to be determined by actual quantum chemical calculations.

| Property | Hypothetical Value (eV) |

| HOMO Energy | -8.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Energy Gap | 7.3 |

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound.

An Electrostatic Potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for understanding and predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red or orange) are electron-rich and are likely to be sites for electrophilic attack or to act as hydrogen bond acceptors. Regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack or can act as hydrogen bond donors.

For this compound, the ESP map would be expected to show negative potential around the oxygen atoms of the carbonyl groups and the ester, and positive potential around the amide proton.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are then used to predict the activity of new, unsynthesized compounds.

A QSAR study on a series of analogs of this compound would involve:

Data Set Collection: Synthesizing a series of related compounds and measuring their biological activity against a specific target.

Descriptor Calculation: Calculating various molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties (e.g., hydrophobicity, molar refractivity, electronic properties).

Model Development: Using statistical methods to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Testing the predictive power of the model using an external set of compounds.

While no specific QSAR models for this compound were found, studies on related benzoylaminobenzoic acid derivatives have shown that properties like hydrophobicity, aromaticity, and the presence of specific functional groups can be crucial for their inhibitory activity against certain bacterial enzymes. nih.gov For instance, an increase in hydrophobicity and molar refractivity has been correlated with increased inhibitory activity in some series of related compounds. nih.gov

A hypothetical QSAR data table for a series of analogs is shown below.

| Compound | LogP (Hydrophobicity) | Molar Refractivity | Biological Activity (IC50, µM) |

| Analog 1 | 4.2 | 95 | 10.5 |

| Analog 2 | 4.5 | 100 | 8.2 |

| Analog 3 | 4.8 | 105 | 5.1 |

| Analog 4 | 5.1 | 110 | 2.3 |

Table 2: Hypothetical Data for a QSAR Study of this compound Analogs.

Development of Predictive Models based on Molecular Descriptors

Predictive models, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, are developed to correlate the structural or physicochemical properties of compounds with their biological activities. For a molecule like this compound, a range of molecular descriptors would be calculated to build such models. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic properties.

The development process typically involves:

Dataset Compilation : A series of analogous compounds with known activities would be compiled. This would include variations in the acyl chain length, substitutions on the benzoate ring, and modifications to the ester group.

Descriptor Calculation : For each compound in the series, a wide array of molecular descriptors would be computed. These can be broadly categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., connectivity indices, topological polar surface area), and 3D (e.g., van der Waals volume, dipole moment).

Model Building : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest and Support Vector Machines are employed to create a mathematical model that links the descriptors to the observed activity.

Validation : The predictive power of the resulting model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

For N-acylamino benzoates, descriptors related to hydrophobicity (like logP), molar refractivity, and aromaticity have been shown to be significant in predicting biological activity.

| Descriptor Category | Example Descriptors for this compound | Potential Influence on Activity |

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the branching and size of the molecule, which can affect receptor binding. |

| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions with biological targets. |

| Steric/Geometrical | Molecular Volume, Surface Area | Influences how the molecule fits into a binding pocket. |

| Physicochemical | LogP (lipophilicity), Polar Surface Area (PSA) | Affects membrane permeability and solubility. |

Identification of Key Structural Features Influencing Activity

Through SAR studies, key structural features of this compound that are crucial for its biological activity can be identified. This involves systematically modifying different parts of the molecule and observing the effect on activity. For this class of compounds, the following features are likely to be important:

The Acyl Chain : The length and saturation of the decanoyl chain are critical. The hydrophobicity imparted by this long alkyl chain can significantly influence membrane interactions and binding to hydrophobic pockets in target proteins.

The Amide Linkage : The -NHCO- group is a key feature, capable of forming hydrogen bonds with biological targets. Its planarity and conformational flexibility can also play a role in activity.

The Ethyl Ester Group : This group can influence the compound's solubility and may be involved in hydrogen bonding as an acceptor. It can also be a site of metabolic activity.

QSAR studies on related benzoylaminobenzoic acid derivatives have highlighted that increased hydrophobicity and molar refractivity often lead to enhanced inhibitory activity nih.gov.

Molecular Dynamics Simulations to Investigate Compound Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For an amphiphilic compound like this compound, MD simulations can provide detailed insights into its behavior in various environments, such as in aqueous solution or embedded within a lipid bilayer mimicking a cell membrane.

These simulations can reveal:

Conformational Preferences : The molecule's preferred shapes and how it changes its conformation in different environments.

Interactions with Solvent : How the molecule orients itself at a water-lipid interface, with the hydrophobic decanoyl tail likely partitioning into the lipid phase and the more polar benzoate headgroup interacting with water.

Aggregation Propensity : Whether multiple molecules of this compound tend to self-assemble into larger structures like micelles or bilayers in an aqueous environment. This is a common behavior for amphiphilic molecules.

Binding Dynamics : If a biological target is known, MD simulations can be used to model the process of the compound binding to the target, revealing the key interactions and the stability of the resulting complex.

Recent studies have utilized MD simulations to understand the self-assembly of various amphiphilic esters, confirming their arrangement in nanoemulsions which aligns with experimental findings.

Comparative Analysis of Positional Isomers in SAR (e.g., Ethyl 3- vs 4-(decanoylamino)benzoate)

The position of the decanoylamino group on the benzoate ring (meta- at position 3 versus para- at position 4) can have a profound impact on the molecule's properties and biological activity. A comparative SAR analysis of these positional isomers is essential for understanding the spatial requirements of the target receptor or enzyme.

| Feature | This compound (meta-isomer) | Ethyl 4-(decanoylamino)benzoate (para-isomer) | Potential SAR Implications |

| Overall Shape | Bent or "V" shape | More linear or elongated shape | The different shapes will interact differently with the binding site of a biological target. A linear molecule may fit into a narrow groove, while a bent molecule might be better suited for a wider pocket. |

| Dipole Moment | The vector sum of bond dipoles will result in a different overall dipole moment and direction compared to the para-isomer. | The more symmetrical arrangement of substituents can lead to a different net dipole moment. | Changes in the dipole moment will affect long-range electrostatic interactions with the target. |

| Hydrogen Bonding | The relative positions of the amide and ester groups may allow for different intramolecular or intermolecular hydrogen bonding patterns. | The increased distance between the amide and ester groups will alter potential intramolecular interactions. | The ability to form specific hydrogen bonds with a receptor is often a key determinant of binding affinity. |

| Electronic Properties | The electronic influence of the decanoylamino group on the ester functionality is different due to its meta-position. | The para-position allows for direct resonance effects between the amino group and the ester group, which can alter the reactivity and binding properties. | The electron distribution across the molecule affects its reactivity and interaction with charged or polar residues in a binding site. |

Studies on other substituted benzoates have shown that positional isomerism significantly affects their biological activities. For example, in a series of potential ERK1/2 inhibitors, moving an ethoxy group from the 4- to the 2-position on a phenyl ring dramatically improved the compound's functional activity.

In Vitro Pharmacokinetic and Biotransformation Research

Metabolic Stability Profiling in in vitro Systems

Metabolic stability is a measure of a compound's susceptibility to biotransformation by metabolic enzymes. mdpi.com It is a critical parameter that influences a drug's half-life and clearance. srce.hr The primary sites of metabolism for many xenobiotics are the liver and the blood. In vitro systems such as liver microsomes, hepatocytes, and plasma are used to model these environments. mdpi.comsrce.hr Ethyl 3-(decanoylamino)benzoate possesses two primary points of potential metabolic attack: the ethyl ester linkage and the decanoylamide bond.

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) oxidases and some hydrolases. srce.hr They are a standard tool for assessing the phase I metabolic stability of new chemical entities. evotec.com

For this compound, metabolic reactions in liver microsomes could involve both hydrolysis of the ester and amide bonds and oxidation of the aromatic ring or the long alkyl chain. Studies on structurally similar aromatic amides have shown that their stability in liver microsomes can be highly variable and is influenced by both steric and electronic factors. For instance, research on a series of secondary aromatic amides revealed that N-benzoylaniline and related compounds underwent hydrolysis in rabbit liver microsomes, whereas the sterically hindered N-benzoyl-2,4,6-trimethylaniline did not. nih.gov This suggests that the substitution pattern around the amide bond in this compound would be a key determinant of its stability against microsomal amidases. nih.gov

Furthermore, Nα‐aroyl‐N‐aryl‐phenylalanine amides (AAPs) have been shown to degrade rapidly in microsomal suspensions, indicating that hepatic metabolism can be a significant clearance pathway for complex amides. researchgate.net Shielding the amide bonds with nearby substituents has been shown to improve microsomal stability. nih.gov Given the unshielded nature of the amide in this compound, it is plausible that it would be susceptible to microsomal hydrolysis. Hydroxylation of the aromatic ring or the decanoyl chain by CYP enzymes is another expected metabolic pathway. hyphadiscovery.com

Table 1: Microsomal Stability of Structurally Related Aromatic Amides

| Compound Name | Microsomal System | Stability Finding | Reference |

|---|---|---|---|

| N-Benzoylaniline | Rabbit Liver Microsomes | Underwent hydrolysis | nih.gov |

| N-Benzoyl-4-nitroaniline | Rabbit Liver Microsomes | Underwent hydrolysis | nih.gov |

| N-Benzoyl-2,4,6-trimethylaniline | Rabbit Liver Microsomes | Did not yield hydrolytic metabolites | nih.gov |

This table presents data for compounds structurally related to this compound to infer potential metabolic pathways.

Hepatocytes, or liver cells, represent the gold standard for in vitro metabolism studies as they contain the full complement of metabolic enzymes, including both phase I (e.g., CYPs) and phase II (e.g., UGTs) enzymes, as well as transporters. Stability assays in hepatocytes provide a more comprehensive picture of hepatic clearance than microsomes alone.

In hepatocyte assays, this compound would be exposed to a wider range of metabolic transformations. In addition to the hydrolysis and oxidation observed in microsomes, the compound could undergo conjugation reactions. The primary metabolites, 3-(decanoylamino)benzoic acid (from ester hydrolysis) and ethyl 3-aminobenzoate (B8586502) (from amide hydrolysis), could be further metabolized. For example, the carboxylic acid metabolite could be conjugated with glucuronic acid or amino acids. The primary amine metabolite could be acetylated or glucuronidated. The stability of N-acyl amino acids has been evaluated in rat and human hepatocytes, providing a model for the potential fate of the decanoylamino portion of the molecule should the ester be hydrolyzed first. nih.gov

Plasma contains various enzymes, most notably esterases (like carboxylesterases) and amidases, that can hydrolyze susceptible compounds. The stability of a drug in plasma is crucial, especially for intravenously administered drugs, but also for determining the reliability of plasma concentration measurements for oral drugs.

The ethyl ester group of this compound is a likely target for plasma esterases. While specific data is absent for the title compound, studies on N-acyl amino acids have shown that some of these molecules are resistant to degradation in human plasma. nih.gov However, other research indicates that ester bonds are generally more susceptible to plasma-mediated hydrolysis than amide bonds. dundee.ac.uk The long decanoyl chain might influence enzyme binding and hydrolysis rates. For certain N-acyl amino acids, over 96% of the compounds were found to be protein-bound in plasma, which can confer hydrolytic stability. nih.gov Given the lipophilic nature of the decanoyl group, significant plasma protein binding would be expected for this compound, which could in turn protect the ester and amide linkages from rapid hydrolysis.

Table 2: Plasma Stability of Structurally Related Compounds

| Compound Class | Plasma System | Stability Finding | Reference |

|---|---|---|---|

| N-acyl amino acids | Human and Rat Plasma | Resistant to degradation | nih.gov |

This table presents data for compounds structurally related to this compound to infer potential metabolic pathways.

In Vitro Permeability Assessment Across Biological Barriers

The ability of a compound to pass through biological membranes, such as the intestinal epithelium, is a key factor for oral drug absorption. In vitro permeability is typically assessed using cell-based models like Caco-2 assays or non-cell-based models like the Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. nih.gov These cells express both influx and efflux transporters, making the Caco-2 assay useful for studying not only passive diffusion but also active transport mechanisms. mdpi.com

The permeability of a compound is reported as an apparent permeability coefficient (Papp). For this compound, its relatively high lipophilicity, conferred by the decanoyl chain and the aromatic ring, would suggest a tendency for good passive transcellular permeability. However, the presence of two hydrogen bond donors (the amide N-H) could potentially limit permeability. Studies on aromatic amides and esters have shown a wide range of Caco-2 permeability values, often influenced by efflux transporters. nih.gov For instance, some amide-containing compounds have been shown to be substrates of efflux pumps like P-glycoprotein, which would result in a lower net apical-to-basolateral permeability. nih.gov Comparing the permeability of matched pairs of amides and esters has shown that ester-containing compounds can exhibit higher permeability. dundee.ac.uk

Table 3: Caco-2 Permeability Classification

| Papp (x 10⁻⁶ cm/s) | Permeability Classification | Expected Human Absorption |

|---|---|---|

| < 1 | Low | < 30% |

| 1 - 10 | Moderate | 30% - 80% |

This table provides a general classification for interpreting Caco-2 permeability data.

Given its structural features, this compound would likely be classified as having moderate to high permeability, contingent on whether it is a substrate for efflux transporters.

The PAMPA model assesses passive diffusion exclusively, using a synthetic membrane impregnated with lipids to mimic the cell membrane. mdpi.com It is a higher-throughput, non-cell-based alternative to the Caco-2 assay. A good correlation between PAMPA and Caco-2 data is often observed for compounds that are not subject to active transport. acs.org

The permeability of this compound in a PAMPA assay would be primarily driven by its lipophilicity and ability to desolvate upon entering the lipid membrane. Studies on diverse sets of molecules, including aromatic esters and amides, have been used to build predictive models based on PAMPA data. researchgate.netacs.org The permeability generally increases with lipophilicity up to a certain point, after which it can decrease due to reduced aqueous solubility or membrane retention. dundee.ac.uk Given the compound's structure, it would be expected to show good permeability in the PAMPA model, reflecting a high capacity for passive diffusion across a lipid barrier.

Table 4: PAMPA Permeability Classification

| Pe (x 10⁻⁶ cm/s) | Permeability Classification |

|---|---|

| < 1 | Low |

| 1 - 10 | Moderate |

This table provides a general classification for interpreting PAMPA permeability data.

Metabolite Identification and Characterization Studies

Enzyme Reaction Phenotyping

Information regarding the specific enzymes responsible for the metabolism of this compound is not available in the public domain. Reaction phenotyping studies, which are crucial for identifying the Cytochrome P450 (CYP) and other enzymes involved in a compound's breakdown, have not been published for this molecule.

Structure Elucidation of Metabolites using Mass Spectrometry

There are no published studies that have identified or elucidated the structure of metabolites formed from this compound. Such research would typically involve incubating the compound with liver microsomes or other enzyme systems and analyzing the resulting products using techniques like liquid chromatography-mass spectrometry (LC-MS), but these results are not available.

Protein Binding Investigations (e.g., Plasma Protein Binding)

Data on the extent to which this compound binds to plasma proteins, such as albumin, is not publicly available. Plasma protein binding is a critical pharmacokinetic parameter that influences the distribution and availability of a compound in the body, but studies to determine this for this compound have not been reported in the scientific literature.

Applications in Chemical Biology Research

Integration into Advanced Drug Delivery Research SystemsResearch into drug delivery systems often involves designing formulations to control the release and targeting of therapeutic agents. While there is extensive research on using various esters and amides in drug delivery, including for oral delivery of peptides and other drugs, no specific studies were identified that incorporate Ethyl 3-(decanoylamino)benzoate.google.comgoogle.comThe general principles involve using chemical properties of molecules to enhance solubility, permeability, or to achieve sustained release.ontosight.ai

Based on a thorough review of available scientific literature, there is currently no specific research data on the applications of this compound in the areas of encapsulation, controlled release mechanisms, or its evaluation in delivery platforms such as liposomes and nanoparticles for chemical biology research.

Therefore, the requested article with detailed research findings and data tables for the specified sections and subsections cannot be generated at this time due to the absence of relevant scientific studies on this particular compound in those contexts.

Future Perspectives and Emerging Research Trajectories

Exploration of Novel Synthetic Pathways and Catalytic Systems

The synthesis of Ethyl 3-(decanoylamino)benzoate involves the formation of an amide bond, a cornerstone reaction in organic chemistry. Traditional methods often rely on stoichiometric coupling reagents, which generate significant waste. catalyticamidation.info Future research will likely focus on more sustainable and efficient catalytic methods.

Emerging Catalytic Strategies:

Metal-Based Catalysis: Transition metal catalysts, including those based on zirconium, titanium, and palladium, have shown promise for the direct amidation of carboxylic acids and esters. mdpi.comrsc.org Zirconium(IV) chloride and zirconocene (B1252598) dichloride, for example, can catalyze amide formation at elevated temperatures. rsc.org Similarly, palladium-NHC complexes have been used for the cross-coupling of phenyl esters and anilines. mdpi.com The development of catalysts that operate under milder conditions with lower catalyst loadings remains a key goal. mdpi.com

Organocatalysis: Boron-derived catalysts, such as boronic acids, are attractive due to their low toxicity, stability, and affordability. mdpi.comresearchgate.net Mechanistic studies suggest these reactions may proceed through dimeric B-X-B motifs, offering pathways with lower energy barriers than previously thought. catalyticamidation.infonih.gov Selenium-based organocatalysts activated by light represent another frontier, facilitating amide synthesis at room temperature without the need for inert atmospheres. acs.org

Biocatalysis: Enzymatic synthesis using lipases or engineered acylases offers a green alternative for amide bond formation, often proceeding with high selectivity in aqueous media. researchgate.netresearchgate.netuni-duesseldorf.de The development of robust enzymes with high activity towards N-acyl amino acid synthesis could enable more sustainable production routes. ed.ac.uk

These advanced catalytic systems could provide more environmentally friendly and efficient pathways to synthesize this compound and its derivatives. bohrium.com

Advanced Computational Approaches for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools to investigate reaction mechanisms and predict molecular properties, offering insights that can guide experimental work. For a molecule like this compound, computational approaches can illuminate its conformational dynamics, reactivity, and potential biological interactions.

Mechanistic Studies: Density Functional Theory (DFT) is a valuable tool for exploring the intricate mechanisms of catalytic amidation. catalyticamidation.infonih.gov It can be used to calculate the energy barriers of different reaction pathways, identify key intermediates, and understand the role of the catalyst. nih.govnottingham.edu.cn For instance, DFT calculations have been used to investigate the mechanisms of both zirconium- and boron-catalyzed amidations, providing evidence for the involvement of zirconium oxo clusters and dimeric boron species as active catalysts. nih.govnih.gov

Structural and Interaction Analysis: Molecular dynamics simulations can model the conformational flexibility of the decanoyl chain and the benzoate (B1203000) moiety, which is crucial for understanding how the molecule might interact with biological targets like receptors or enzymes. researchgate.net Techniques such as Hirshfeld surface analysis can quantify intermolecular interactions that govern how molecules pack in a solid state. Furthermore, modeling the structure of enzyme-substrate complexes can predict the efficiency of enzymatic synthesis or the potential for the molecule to act as an inhibitor. nih.gov

| Computational Technique | Application for this compound | Related Research Findings |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms for synthesis; calculating electronic properties. | Used to investigate mechanisms of boron- and zirconium-catalyzed amidation reactions. nih.govnih.gov Helps in understanding reaction pathways for Tsuji-Trost type reactions. nottingham.edu.cn |

| Molecular Dynamics (MD) | Simulating conformational changes and interactions with biological macromolecules. | Employed to optimize modeled protein structures and their complexes with substrates. researchgate.netnih.gov |

| Molecular Docking | Predicting binding modes and affinities to potential protein targets. | Used to screen for potential inhibitors of enzymes by predicting how compounds fit into active sites. researchgate.netnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Building models to predict biological activity based on chemical structure. | Applied in the design of benzimidazole (B57391) derivatives as anti-mycobacterial agents. nih.gov |

Integration with High-Throughput Screening Technologies for Derivative Libraries

The structural framework of this compound, featuring an acyl chain, an amino acid-like linker, and a benzoate ester, is highly amenable to combinatorial synthesis. By systematically varying each of these components, large libraries of derivatives can be generated to explore a wide chemical space.

Integrating the synthesis of these libraries with high-throughput screening (HTS) allows for the rapid evaluation of their biological activities. nih.gov HTS assays can be designed to identify compounds with desired properties, such as the inhibition of a specific enzyme or the activation of a cellular receptor. ed.ac.uknih.gov Natural product libraries are often screened using HTS to find new bioactive compounds, and a similar approach can be applied to synthetic libraries based on the this compound scaffold. nih.gov This combination of combinatorial chemistry and HTS accelerates the discovery of lead compounds for potential therapeutic applications. arkat-usa.orgcanada.cagoogle.comrsc.org

Development of Sophisticated in vitro Models for Comprehensive Biological Evaluation

To understand the biological relevance of this compound and its derivatives, advanced in vitro models that more accurately mimic human physiology are essential. Traditional two-dimensional (2D) cell cultures often fail to predict human responses accurately. lek.comnih.gov

Emerging in vitro platforms include:

3D Cell Cultures and Organoids: These models involve growing cells in three dimensions to create structures that resemble tissues and organs, providing a more physiologically relevant environment for testing. lek.comnih.govtechnologynetworks.com

Organs-on-a-Chip (OOCs): These microfluidic devices contain living cells in continuously perfused microchambers, simulating the functions of organs like the liver, kidney, or heart. nih.govmdpi.combiotechniques.com OOCs can replicate complex physiological processes, including multi-organ interactions, allowing for more accurate assessment of a compound's efficacy, toxicity, and metabolism. nih.govnih.govresearchgate.net

The use of these advanced models can improve the prediction of a drug candidate's effects in humans, reducing the reliance on animal testing and potentially lowering the high failure rates in clinical trials. nih.govresearchgate.net For a compound like this compound, these systems could be used to evaluate its effects on various organs and disease models. researchgate.netontosight.ai

Synergistic Research with Related N-Acyl Amino Acid and Benzoate Ester Frameworks

Research into this compound is inherently linked to the broader fields of N-acyl amino acids (NAAs) and benzoate esters. Advances in these areas can provide crucial context and direction for future studies on this specific compound.

N-Acyl Amino Acids (NAAs): This class of lipids acts as endogenous signaling molecules with diverse biological roles, including involvement in metabolic homeostasis and nociception. researchgate.netlonglabstanford.org Some NAAs exhibit anti-inflammatory or analgesic properties without binding to cannabinoid or opioid receptors, making them interesting templates for drug development. longlabstanford.org Understanding the metabolic pathways and molecular targets of natural NAAs can guide the design and biological evaluation of synthetic analogues like this compound. researchgate.net The interaction between the fatty acid chain length and the amino acid structure can lead to synergistic bioactivity. researchgate.netscielo.br

Benzoate Esters: Benzoate ester derivatives are investigated for a wide range of applications, from local anesthetics to antimicrobial agents. researchgate.netsmolecule.comresearchgate.netontosight.ai Research into the structure-activity relationships of various benzoate compounds can inform the modification of the ester portion of this compound to tune its properties. acs.org

By leveraging the knowledge gained from these related chemical families, researchers can form targeted hypotheses about the potential applications of this compound and design more effective derivative libraries for screening. This synergistic approach, combining insights from lipid biology and medicinal chemistry, will be crucial for unlocking the full potential of this and related molecular frameworks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.